(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine

Catalog No.
S3025493
CAS No.
1797245-23-8
M.F
C13H17NO
M. Wt
203.285
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)ami...

CAS Number

1797245-23-8

Product Name

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine

IUPAC Name

1-methoxy-2-phenyl-N-prop-2-ynylpropan-2-amine

Molecular Formula

C13H17NO

Molecular Weight

203.285

InChI

InChI=1S/C13H17NO/c1-4-10-14-13(2,11-15-3)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3

InChI Key

GBOHCASQZXGGGC-UHFFFAOYSA-N

SMILES

CC(COC)(C1=CC=CC=C1)NCC#C

solubility

not available
  • Chemical Databases: Searches in PubChem and Human Metabolome Database (HMDB) provide some basic structural information about the molecule but no mention of its use in research.
  • Scholarly Literature: Searches in scientific databases using the complete chemical name or synonyms like "N-Desmethyl-selegiline" haven't yielded any published research articles on this specific compound.

The compound (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine is a complex organic molecule characterized by its unique structural features, which include a methoxy group, a phenyl group, and an alkyne moiety. The presence of these functional groups suggests potential reactivity and biological activity. This compound can be classified as an amine due to the presence of the amine functional group, which is known for its role in various

Involving (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine can be categorized into several types:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in substitutions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds to form imines or related structures.
  • Reduction Reactions: The alkyne moiety may be reduced to form alkenes or alkanes, depending on the reaction conditions.

These reactions are typically catalyzed by specific enzymes or reagents that facilitate the transformation of the compound into various derivatives.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial Properties: Many amines have been found to possess antibacterial and antifungal properties.
  • Neuroactive Effects: The presence of phenyl and alkyne groups may contribute to neuroactive effects, potentially influencing neurotransmitter systems.
  • Anti-inflammatory Activity: Some derivatives of similar compounds have shown promise in reducing inflammation in biological systems.

The biological activity of this compound can be further explored through quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological effects .

Synthesis of (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine can be achieved through various methods:

  • Alkylation of Amines: The compound can be synthesized by alkylating an appropriate amine precursor with a suitable alkyl halide containing the propynyl group.
  • Coupling Reactions: Utilizing coupling agents to link the methoxy and phenylpropanol components can yield the desired product.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection/deprotection strategies to manage functional groups during synthesis.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties .

The potential applications for (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine include:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound for developing new medications targeting various diseases.
  • Chemical Probes: Its unique structure could be used as a chemical probe in biological research to study specific pathways or mechanisms.
  • Material Science: The compound's properties may lend themselves to applications in developing novel materials or catalysts.

Interaction studies are crucial for understanding how (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine interacts with biological macromolecules like proteins and nucleic acids. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound binds to specific targets, providing insights into its mechanism of action.
  • High-throughput Screening: To evaluate its activity against various biological targets systematically.
  • In Silico Modeling: Computational approaches can help predict interactions based on structural similarities with known bioactive compounds.

Such studies are essential for elucidating the pharmacological profile of this compound .

Several compounds share structural similarities with (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine, including:

Compound NameStructural FeaturesUnique Aspects
1-(Phenylethynyl)-piperidinePhenyl and alkyne groupsKnown for analgesic properties
4-(Alkynyl)-anilineAlkyne and amino groupsExhibits anti-cancer activity
3-(Methoxy)-N,N-dimethylbenzamideMethoxy and amide groupsPotent inhibitor of specific enzyme pathways

These comparisons highlight the uniqueness of (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine, particularly its combination of functional groups that may confer distinct reactivity and biological activity profiles not found in other similar compounds.

XLogP3

1.5

Dates

Last modified: 04-15-2024

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